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For Researchers, Scientists, and Drug Development Professionals

Introduction
The C4H6 isomers are a class of hydrocarbons that play a crucial role in various chemical

processes, from industrial synthesis to combustion and atmospheric chemistry. Understanding

their gas-phase thermochemistry is fundamental to predicting their reactivity, stability, and

reaction pathways. This technical guide provides a comprehensive overview of the

experimental and computational thermochemistry of key C4H6 isomers, including their heats of

formation, standard molar entropies, and Gibbs free energies of formation. Detailed

experimental protocols for common determination methods and visualizations of key

relationships are also presented to facilitate a deeper understanding for researchers, scientists,

and professionals in drug development who may encounter these molecules or their structural

motifs.

Data Presentation: Thermochemical Properties of
C4H6 Isomers
The following tables summarize the key gas-phase thermochemical data for the most stable

and commonly studied C4H6 isomers at standard conditions (298.15 K and 1 bar). The data is

compiled from critically evaluated experimental and computational studies.
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Table 1: Gas-Phase Enthalpy of Formation, Standard Molar Entropy, and Gibbs Free Energy of

Formation of C4H6 Isomers at 298.15 K

Isomer Formula Structure
ΔfH°gas
(kJ/mol)

S°gas
(J/mol·K)

ΔfG°gas
(kJ/mol)

1,3-

Butadiene

CH2=CHCH=

CH2
diene 110.2 ± 0.7[1] 278.8 ± 1.0 150.7

1,2-

Butadiene

CH2=C=CHC

H3
allene 162.2 ± 0.6[2] 293.1 ± 2.0 203.8

1-Butyne
CH≡CCH2CH

3
alkyne

165.2 ± 0.8[3]

[4][5]
290.3 ± 2.0 208.5

2-Butyne CH3C≡CCH3 alkyne
145.8 ± 0.7[6]

[7]
285.4 ± 2.0 189.2

Cyclobutene c-C4H6 cycloalkene 157.0 ± 2.0[8] 275.3 ± 2.0 201.3

Bicyclo[1.1.0]

butane
c-C4H6 bicycloalkane 215.1 ± 2.5 268.2 269.4

Methylenecyc

lopropane
c-C3H3(CH2) cycloalkene 196.2 ± 2.0 288.7 239.3

1-

Methylcyclopr

opene

c-C3H3(CH3) cycloalkene 175.7 ± 2.0 285.8 221.8

Note: Gibbs free energy of formation (ΔfG°gas) is calculated using the formula ΔfG° = ΔfH° -

TΔS°, where T = 298.15 K and ΔS° is the standard entropy of formation calculated from the

standard molar entropies of the compound and its constituent elements in their standard states.

The values presented here are indicative and may vary slightly between different sources.

Experimental Protocols
The determination of gas-phase thermochemical data relies on a combination of experimental

techniques. Below are detailed methodologies for two key experimental approaches.
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Combustion Calorimetry for Gaseous Hydrocarbons
Combustion calorimetry is a fundamental technique for determining the enthalpy of

combustion, from which the enthalpy of formation can be derived.

Methodology:

Sample Preparation: A known quantity of the gaseous C4H6 isomer is introduced into a

constant-volume combustion bomb. The bomb is then pressurized with a large excess of

pure oxygen (typically to ~30 atm).

Ignition: The sample is ignited by passing an electric current through a fuse wire. The

combustion reaction is rapid and complete.

Calorimeter Setup: The combustion bomb is submerged in a known mass of water in a well-

insulated calorimeter. The temperature of the water is monitored with a high-precision

thermometer.

Temperature Measurement: The temperature of the calorimeter system is recorded before

and after the combustion. The temperature rise is directly proportional to the heat released

by the reaction.

Energy Equivalent Determination: The energy equivalent of the calorimeter system (bomb,

water, stirrer, etc.) is determined by burning a standard substance with a precisely known

enthalpy of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (ΔcU°) is calculated from the

temperature rise and the energy equivalent of the calorimeter.

Corrections: Corrections are applied for the heat of ignition, the formation of nitric acid from

residual nitrogen in the oxygen, and for deviations from standard state conditions (Washburn

corrections).

Enthalpy of Combustion Calculation: The standard enthalpy of combustion (ΔcH°) is

calculated from ΔcU° using the relation ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the

change in the number of moles of gas in the combustion reaction.
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Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) of the C4H6

isomer is then calculated using Hess's law, from the experimentally determined enthalpy of

combustion and the known standard enthalpies of formation of the combustion products

(CO2(g) and H2O(l)).

Shock Tube Pyrolysis with Laser Schlieren Densitometry
Shock tubes are used to study gas-phase reactions at high temperatures and pressures. Laser

schlieren densitometry is a diagnostic technique used to monitor the progress of these

reactions.

Methodology:

Mixture Preparation: A dilute mixture of the C4H6 isomer in a bath gas (e.g., argon) is

prepared in the driven section of a shock tube.[9]

Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm,

generating a shock wave that propagates through the test gas, rapidly heating and

compressing it to the desired reaction temperature and pressure.[9]

Laser Schlieren Densitometry Setup: A laser beam is passed through the shock-heated gas.

Density gradients in the gas, caused by the endo- or exothermicity of the ongoing chemical

reactions, deflect the laser beam.

Signal Detection: The deflection of the laser beam is measured by a position-sensitive

detector. The magnitude of the deflection is proportional to the density gradient, which is in

turn related to the reaction rate.

Data Acquisition: The detector signal is recorded as a function of time, providing a time-

resolved history of the reaction progress.

Kinetic Modeling: The experimental data are compared with simulations from a detailed

chemical kinetic model. The rate constants for the elementary reactions in the model are

adjusted to obtain the best fit to the experimental data.

Thermochemical Data Extraction: By studying the temperature and pressure dependence of

the reaction rates, thermochemical data for the transition states of the reactions can be
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inferred, and the relative stabilities of the isomers at high temperatures can be determined.

[10]

Mandatory Visualization
Relative Stability of C4H6 Isomers
The following diagram illustrates the relative gas-phase enthalpies of formation of the major

C4H6 isomers at 298.15 K. Lower enthalpy of formation corresponds to greater thermodynamic

stability.
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Relative Gas-Phase Enthalpy of Formation of C4H6 Isomers at 298.15 K
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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